molecular formula C14H25NO5S B13082750 Tert-butyl 4-(hydroxymethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide

Tert-butyl 4-(hydroxymethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide

Cat. No.: B13082750
M. Wt: 319.42 g/mol
InChI Key: VGQHCCLCCOUQLR-UHFFFAOYSA-N
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Description

Tert-butyl 4-(hydroxymethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide is a high-purity chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery. This spirocyclic compound features a tert-butyloxycarbonyl (Boc) protected amine, a key characteristic that enhances its stability and makes it a versatile intermediate for the synthesis of more complex molecules . The hydroxymethyl group on the structure provides a handle for further chemical modification, allowing researchers to create diverse compound libraries . The 1,1-dioxide functional group is a significant modification that can alter the electronic properties and metabolic stability of the molecule, making it a valuable scaffold for investigating structure-activity relationships (SAR). As a building block, its primary research value lies in the construction of potential pharmaceutical candidates, such as enzyme inhibitors or receptor modulators. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C14H25NO5S

Molecular Weight

319.42 g/mol

IUPAC Name

tert-butyl 4-(hydroxymethyl)-1,1-dioxo-1λ6-thia-8-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C14H25NO5S/c1-13(2,3)20-12(17)15-7-5-14(6-8-15)11(10-16)4-9-21(14,18)19/h11,16H,4-10H2,1-3H3

InChI Key

VGQHCCLCCOUQLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(CCS2(=O)=O)CO

Origin of Product

United States

Preparation Methods

Functionalization at the 4-Position: Introduction of Hydroxymethyl Group

The hydroxymethyl group at the 4-position is introduced via nucleophilic addition to an aldehyde or via alkylation strategies using aldehyde derivatives such as acetaldehyde or propionaldehyde.

Lithium diisopropylamide (LDA) mediated alkylation:

Step Reagents & Conditions Outcome
Deprotonation Lithium diisopropylamide (LDA) in THF at -78°C for 30 min Generation of enolate intermediate
Addition Aldehyde (acetaldehyde or propionaldehyde) added at -78°C, stirred for 5-10 min Formation of hydroxymethyl or hydroxyalkyl substituent
Work-up Dilution with diethyl ether, quenching with saturated ammonium chloride, extraction Isolation of hydroxymethyl-functionalized spirocyclic compound
Purification Flash chromatography with 20-40% ethyl acetate/hexanes Pure hydroxymethyl derivative obtained

This method allows for selective introduction of the hydroxymethyl group with good regioselectivity and yields typically around 60-80%.

Oxidation of Sulfur to Sulfone (1,1-Dioxide)

The sulfur atom in the thia-azaspiro ring is oxidized to the sulfone state to form the 1,1-dioxide. Oxidation is typically achieved using oxidizing agents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide under controlled conditions.

Oxidation conditions:

Oxidant Solvent Temperature Time Notes
mCPBA Dichloromethane or acetonitrile 0°C to room temperature 1-4 hours Controlled oxidation to sulfone without overoxidation
H2O2 with catalyst Acetic acid or similar Ambient temperature Several hours Alternative green oxidation method

The oxidation step is critical to achieve the sulfone functionality, which imparts the compound's characteristic chemical properties.

Alternative Synthetic Routes and Functional Group Modifications

Other synthetic variants include:

  • Use of potassium tert-butylate in tert-butyl methyl ether at -78°C to introduce formyl groups or other substituents at the spirocyclic ring.
  • Methylation of the spirocyclic ketone intermediate using lithium hexamethyldisilazide (LiHMDS) and iodomethane to introduce methyl substituents, which can be further transformed into hydroxymethyl groups.

These alternative routes provide flexibility in modifying the spirocyclic core and tailoring the compound's properties.

Summary Table of Key Preparation Steps

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 tert-butyl 2-(methoxycarbonyl)-1-oxo-8-azaspiro[4.5]decane-8-carboxylate LiOH in EtOH/THF/H2O, 90°C, 60 h tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate ~55-60 Hydrolysis and esterification
2 tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate LDA, aldehyde (acetaldehyde/propionaldehyde), -78°C Hydroxymethyl spirocyclic derivative 60-80 Enolate alkylation
3 Hydroxymethyl spirocyclic derivative mCPBA or H2O2 oxidation Sulfone (1,1-dioxide) derivative 70-85 Sulfur oxidation
4 tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate LiHMDS, iodomethane, 0-5°C Methylated intermediate ~55 Optional methylation

Research Findings and Analytical Data

  • NMR Characterization: Proton NMR spectra confirm the introduction of hydroxymethyl groups by characteristic signals around 3.6-3.9 ppm (multiplets) and tert-butyl groups by singlets near 1.47 ppm.
  • Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weights of intermediates and final sulfone product confirm successful synthesis.
  • Purification: Flash chromatography using ethyl acetate/hexanes gradients is effective for isolating pure compounds at each step.

Chemical Reactions Analysis

Tert-butyl 4-(hydroxymethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(hydroxymethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide has been explored for its potential therapeutic effects. Interaction studies are crucial for understanding its pharmacodynamics and pharmacokinetics, which assess the compound's behavior in biological systems. These studies typically evaluate:

  • Bioavailability : The extent and rate at which the active ingredient or active moiety is absorbed and becomes available at the site of action.
  • Safety Profile : Toxicological assessments to determine any adverse effects associated with the compound.

Drug Development

The compound's structural uniqueness may lead to the development of new pharmaceutical agents targeting specific diseases. Its spirocyclic structure can be advantageous in designing drugs with enhanced efficacy and reduced side effects.

Material Science

Due to its distinctive chemical properties, this compound can be utilized in the synthesis of novel materials with specific functionalities. This includes applications in:

  • Polymer Chemistry : The compound can serve as a monomer or crosslinking agent in polymer synthesis, potentially leading to materials with improved mechanical properties.
  • Nanotechnology : Its unique structure may facilitate the development of nanomaterials for applications in electronics or biomedicine.

A hypothetical study could involve synthesizing the compound and evaluating its effects on specific cancer cell lines to assess its potential as an anticancer agent. Parameters such as cell viability, apoptosis induction, and molecular pathway analysis would be critical components of such research.

Mechanism of Action

The mechanism of action of tert-butyl 4-(hydroxymethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Physicochemical Properties

  • Polarity : The sulfone group (logP ~1.2) makes the compound more hydrophilic than its oxo analogue (logP ~2.5) .
  • Hydrogen Bonding : The hydroxymethyl and sulfone groups enable interactions with polar residues in enzyme active sites, as demonstrated in crystallographic studies using SHELX .

Biological Activity

Tert-butyl 4-(hydroxymethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide (CAS No. 1373028-67-1) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₄H₂₅NO₅S
  • Molecular Weight : 319.42 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1373028-67-1

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Studies suggest that it may influence the fatty acid amide hydrolase (FAAH) pathway, which is critical in the modulation of pain and inflammation. FAAH inhibitors are known to enhance levels of endocannabinoids, which can alleviate pain and exert anti-inflammatory effects .

Antinociceptive Effects

Research has indicated that compounds similar to tert-butyl 4-(hydroxymethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate can exhibit significant antinociceptive properties in animal models. These effects are mediated through the modulation of pain pathways in the central nervous system.

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating the activity of various signaling pathways involved in inflammation .

Study on Pain Modulation

In a controlled study examining the effects of FAAH inhibitors, tert-butyl 4-(hydroxymethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate was tested for its efficacy in reducing pain responses in rat models. The results indicated a significant reduction in pain sensitivity, suggesting its potential as a therapeutic agent for chronic pain management .

Cytotoxicity Assessment

A cytotoxicity assessment revealed that while the compound exhibits biological activity, it also requires careful evaluation to determine its safety profile. In vitro tests showed minimal cytotoxic effects at therapeutic concentrations, indicating a favorable safety margin for potential clinical applications .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntinociceptiveSignificant reduction in pain sensitivity
Anti-inflammatoryInhibition of pro-inflammatory cytokines
CytotoxicityMinimal cytotoxic effects at therapeutic doses

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